molecular formula C24H23N3O2 B590152 (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide CAS No. 1331643-32-3

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide

Cat. No.: B590152
CAS No.: 1331643-32-3
M. Wt: 385.467
InChI Key: BCHPNTIJLIFVLF-VHXPQNKSSA-N
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Description

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure includes an azido group, which is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azidoethoxy Intermediate: This step involves the reaction of an appropriate phenol derivative with an azidoethoxy reagent under controlled conditions to form the azidoethoxy intermediate.

    Coupling Reaction: The azidoethoxy intermediate is then coupled with a phenylbutenyl derivative through a palladium-catalyzed cross-coupling reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The azido group can be reduced to form amines or other reduced products.

    Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the azido group may produce primary amines.

Scientific Research Applications

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound’s azido group makes it useful in bioconjugation techniques, such as click chemistry, for labeling and tracking biomolecules.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide involves its interaction with specific molecular targets and pathways. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This reactivity is exploited in various applications, including bioconjugation and materials science. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Azidoethoxy)benzaldehyde: Shares the azidoethoxy functional group but differs in the aldehyde moiety.

    4-(2-Azidoethoxy)benzoic acid: Similar azidoethoxy group with a carboxylic acid functionality.

    4-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethoxy)benzaldehyde: Contains multiple ethoxy linkages, increasing its complexity.

Uniqueness

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide is unique due to its combination of the azidoethoxy group with a phenylbutenyl structure, providing a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(28)13-9-19)20-10-14-22(15-11-20)29-17-16-26-27-25/h3-15,28H,2,16-17H2,1H3/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPNTIJLIFVLF-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN=[N+]=[N-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN=[N+]=[N-])/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747620
Record name 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331643-32-3
Record name 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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